Boc-D-Phe-OSu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

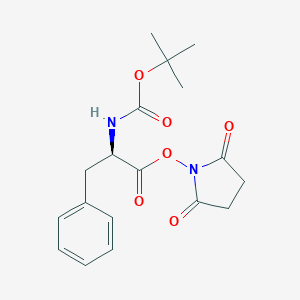

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUCANAMPJGMQL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457430 | |

| Record name | Boc-D-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-18-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOC-D-Phenylalanine-N-succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Boc-D-Phe-OSu for Researchers and Drug Development Professionals

Introduction: The Strategic Role of this compound in Peptide Synthesis

In the intricate field of peptide chemistry and drug development, the precise assembly of amino acid building blocks is paramount. This compound , a highly activated and protected derivative of D-phenylalanine, serves as a cornerstone reagent for introducing this non-canonical amino acid into peptide sequences. Its full chemical name is N-α-(tert-Butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester . The strategic incorporation of D-amino acids, such as D-phenylalanine, is a well-established technique to enhance the metabolic stability and modify the conformational properties of peptide-based therapeutics by rendering them resistant to proteolytic degradation.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and field-proven protocols for its application. The information herein is curated to provide researchers and drug development professionals with the technical insights required for its effective and reliable use.

Part 1: Core Chemical Identity and Properties

Understanding the fundamental chemical and physical properties of this compound is critical for its successful application in synthesis, including proper handling, storage, and reaction condition optimization.

Chemical Nomenclature and Identifiers

The structure of this compound combines three key functional components: the D-phenylalanine core, the N-terminal tert-butoxycarbonyl (Boc) protecting group, and the C-terminal N-hydroxysuccinimide (NHS or OSu) ester activating group.

-

Full Chemical Name: N-(tert-Butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester

-

Systematic IUPAC Name: (2,5-Dioxopyrrolidin-1-yl) (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

-

Common Synonyms: Boc-D-Phe-NHS, N-Boc-D-phenylalanine N-hydroxysuccinimide ester

-

CAS Number: 3674-18-8[1]

-

Molecular Formula: C₁₈H₂₂N₂O₆[2]

-

Molecular Weight: 362.38 g/mol [2]

Physicochemical Data

The quantitative data for this compound are summarized in the table below. These properties dictate its solubility and stability.

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 150-152 °C | [3] |

| Optical Activity | [α]20/D +21.0±1°, c = 1% in dioxane | |

| Storage Temperature | -20°C | [3] |

Chemical Structure Visualization

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent groups.

Caption: Chemical structure of this compound.

Part 2: Mechanism of Action and Synthetic Utility

The utility of this compound is rooted in the orthogonal functions of its protecting and activating groups. This dual-functionality allows for the controlled and efficient formation of peptide bonds.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its stability under a wide range of reaction conditions, including nucleophilic attack and basic environments.[] Its primary function is to temporarily block the reactivity of the N-terminal amine of D-phenylalanine, thereby preventing self-polymerization and directing bond formation to the desired N-terminal of the growing peptide chain.

The key feature of the Boc group is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[5] This deprotection step is clean and efficient, regenerating the free amine for the next coupling cycle.

The N-Hydroxysuccinimide Ester Activating Group

The carboxyl group of an amino acid is generally unreactive towards amine nucleophiles. To facilitate peptide bond formation, it must be converted into a more electrophilic species. The N-hydroxysuccinimide (NHS or OSu) ester is an excellent activated intermediate for this purpose.[6] N-hydroxysuccinimide is a superb leaving group, making the carbonyl carbon of the ester highly susceptible to nucleophilic attack by the free amino group of the target peptide or amino acid. This reaction proceeds efficiently under mild conditions, minimizing the risk of side reactions such as racemization.[7]

The Coupling Reaction Mechanism

The core of the peptide synthesis reaction involves the nucleophilic acyl substitution where the deprotected N-terminal amine of a resin-bound peptide attacks the activated carbonyl carbon of this compound.

Caption: General workflow of a peptide coupling reaction.

Part 3: Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following protocol provides a generalized, yet robust, methodology for the incorporation of this compound into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).

Trustworthiness Note: This protocol is designed as a self-validating system. A small aliquot of the resin should be tested for complete coupling using a qualitative ninhydrin test before proceeding to the next deprotection step. A positive (blue/purple) ninhydrin test indicates the presence of unreacted primary amines and necessitates a second coupling cycle.

Materials and Reagents

-

This compound

-

Peptide synthesis resin (e.g., MBHA or Pam resin with the initial amino acid attached)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ninhydrin test kit solutions

Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol of resin-bound peptide.

-

Resin Swelling:

-

Place the resin in a suitable reaction vessel.

-

Wash and swell the resin with DCM (3 x 5 mL for 2 minutes each), followed by DMF (3 x 5 mL for 2 minutes each).

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 x 5 mL), followed by DMF (3 x 5 mL) to remove residual acid.

-

-

Neutralization:

-

Treat the resin with a 10% DIPEA in DMF solution (v/v) for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess base. The resin now has a free N-terminal amine ready for coupling.

-

-

Coupling of this compound:

-

Prepare the coupling solution: Dissolve this compound (0.3 mmol, 3 equivalents) in a minimal volume of DMF (approx. 2-3 mL).

-

Add the coupling solution to the neutralized resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Causality Note: Using a 3-fold excess of the activated amino acid drives the reaction to completion, maximizing coupling efficiency.

-

-

Monitoring and Recoupling (if necessary):

-

Remove a small sample of resin beads (5-10 beads), wash them thoroughly with DMF and DCM, and dry them.

-

Perform a qualitative ninhydrin test.

-

If the test is positive (blue beads), repeat step 4 (recoupling). If the test is negative (colorless/yellow beads), proceed to the next step.

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Part 4: Conclusion and Broader Impact

This compound is more than a mere chemical reagent; it is an enabling tool for sophisticated peptide design. Its use allows for the creation of peptides with enhanced therapeutic properties, such as increased half-life and specific conformational biases. The principles outlined in this guide—understanding the interplay between protecting groups, activation chemistry, and reaction kinetics—are fundamental to success in modern peptide synthesis and drug discovery. By adhering to validated protocols and understanding the chemical causality behind each step, researchers can confidently and reproducibly synthesize novel peptide entities for a wide range of biological applications.

References

-

Boc-D-Phe-OH | 18942-49-9. Aapptec. Retrieved January 10, 2026, from [Link]

-

Boc-D-phenylalanine. PubChem. Retrieved January 10, 2026, from [Link]

-

N-L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020, April 21). jOeCHEM. YouTube. Retrieved January 10, 2026, from [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. (2019). Molecules, 24(15), 2819. PubMed Central. Retrieved January 10, 2026, from [Link]

-

The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (1964). Journal of the American Chemical Society, 86(9), 1839–1842. Semantic Scholar. Retrieved January 10, 2026, from [Link]

Sources

An In-Depth Technical Guide to Boc-D-Phe-OSu: Strategic Incorporation of D-Phenylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical – The Strategic Value of Boc-D-Phe-OSu

In the landscape of peptide chemistry and therapeutic design, the strategic incorporation of non-canonical amino acids is a critical tool for enhancing pharmacological properties. N-α-(tert-Butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (this compound) emerges as a pivotal reagent in this context. While L-amino acids form the fundamental backbone of natural proteins, the introduction of their D-enantiomers, such as D-phenylalanine, offers a powerful strategy to overcome key limitations of peptide-based therapeutics, notably their susceptibility to enzymatic degradation.

This guide serves as a comprehensive technical resource for the effective utilization of this compound in peptide synthesis. We will delve into the core chemical principles, provide field-proven experimental protocols, and explore the mechanistic rationale behind its application, empowering researchers to leverage this reagent for the development of next-generation peptide-based drugs and research tools.

Core Reagent Data: this compound at a Glance

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The N-hydroxysuccinimide (OSu) ester serves as an excellent activating group, rendering the carboxyl group highly susceptible to nucleophilic attack by a primary amine while remaining stable enough for handling and storage.

| Property | Value | Source(s) |

| CAS Number | 3674-18-8 | [1][2] |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [1][2] |

| Molecular Weight | 362.38 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 149-153 °C | [1] |

| Storage Conditions | Store at -20°C, sealed in a dry environment | [1] |

The Scientific Imperative for D-Amino Acid Incorporation

The primary motivation for incorporating D-amino acids like D-phenylalanine into a peptide sequence is to enhance its metabolic stability.[4][5] Peptides composed exclusively of L-amino acids are rapidly degraded by proteases in biological systems, severely limiting their therapeutic window. The stereochemistry of D-amino acids is not recognized by the active sites of most endogenous proteases, rendering the resulting peptide bonds resistant to cleavage.[4][6]

Key Advantages of Incorporating D-Phenylalanine:

-

Enhanced Enzymatic Stability: Significantly increases the in vivo half-life of the peptide by preventing proteolytic degradation.[4][5]

-

Improved Bioavailability: The extended half-life can lead to improved absorption and overall bioavailability.[5]

-

Unique Conformational Constraints: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity.

-

Novel Biological Activities: Peptides containing D-amino acids can exhibit unique or enhanced biological activities compared to their all-L-counterparts.[5]

A prominent example of a therapeutic agent containing D-phenylalanine is Difelikefalin , a kappa opioid receptor agonist. Its synthesis involves the use of Boc-protected D-amino acids, including Boc-D-Phe-OH, highlighting the pharmaceutical relevance of this building block in modern drug development.[7]

Mechanistic Insight: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Strategy

This compound is primarily utilized within the framework of the Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis strategy. This methodology, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble resin support.[4][8]

The core principle of Boc/Bzl SPPS is graduated acid lability:

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group. This group is stable to the coupling conditions but is readily removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[8][9]

-

Permanent Side-Chain Protection: The side chains of trifunctional amino acids are protected by groups (often benzyl-based) that are stable to the repetitive TFA deprotection steps but can be removed at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[8]

The N-hydroxysuccinimide ester of this compound provides a pre-activated form of the amino acid, allowing for a direct and efficient coupling reaction without the need for in-situ activation reagents. This can simplify the synthesis process and minimize potential side reactions associated with some activating agents.

Caption: General workflow for a single coupling cycle in Boc-based SPPS.

Experimental Protocol: Manual Boc-SPPS of a Peptide Containing D-Phenylalanine

This protocol details the manual solid-phase synthesis for incorporating a this compound residue into a growing peptide chain on a 0.1 mmol scale.

Materials:

-

Merrifield resin (or appropriate resin for the desired C-terminus)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Kaiser test kit

-

Solid-phase synthesis vessel

-

Shaker

Step 1: Resin Swelling and Preparation

-

Causality: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.

-

Place the resin (e.g., 200 mg of 0.5 mmol/g loading Merrifield resin) into the synthesis vessel.

-

Add DCM (5-10 mL) and swell the resin for 30-60 minutes with gentle agitation.

-

Drain the DCM.

Step 2: Nα-Boc Deprotection

-

Causality: This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, exposing the free amine for the subsequent coupling reaction.

-

Add a solution of 50% TFA in DCM (5 mL) to the resin.

-

Agitate for 2 minutes and drain. This is a pre-wash to remove any impurities.

-

Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 20-30 minutes.[8][9]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL), followed by IPA (2 x 10 mL), and finally DCM (3 x 10 mL) to remove all traces of acid.[8]

Step 3: Neutralization

-

Causality: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable it to act as a nucleophile in the coupling reaction.

-

Add a solution of 10% DIEA in DCM (5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (5 x 10 mL) to remove excess base.

Step 4: Coupling of this compound

-

Causality: The pre-activated this compound reacts with the free N-terminal amine on the resin to form a new peptide bond.

-

In a separate vial, dissolve this compound (2-3 equivalents, e.g., 0.2-0.3 mmol, 72.5-108.8 mg) in DMF or a 1:1 mixture of DCM/DMF (3-5 mL).

-

Add the this compound solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may be longer than with in-situ activation methods.

-

Monitoring the Coupling: Periodically take a few beads from the resin and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. If the test remains positive (blue/purple beads), the coupling time should be extended or a recoupling may be necessary.[10]

Step 5: Washing

-

Causality: Thorough washing is essential to remove all excess reagents and the N-hydroxysuccinimide byproduct, ensuring a clean starting point for the next cycle.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

At this point, the cycle can be repeated from Step 2 for the addition of the next amino acid, or if the synthesis is complete, proceed to final cleavage.

Step 6: Final Cleavage and Deprotection

-

Causality: This final step uses a strong acid to simultaneously cleave the completed peptide from the resin support and remove the permanent side-chain protecting groups.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides without sensitive residues like Cys, Met, or Trp, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used. TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolate the peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Coupling Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction where the deprotected N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon of this compound.

Caption: Mechanism of peptide bond formation using this compound.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and the reagents used in Boc-SPPS require careful handling.

-

This compound: May cause skin and eye irritation. Avoid inhalation of dust. Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns. Handle only in a chemical fume hood with appropriate PPE.

-

N,N-Diisopropylethylamine (DIEA): Flammable and corrosive. Causes skin and eye irritation. Handle in a fume hood.

-

Hydrogen Fluoride (HF) (for final cleavage): Extremely toxic and corrosive. Requires specialized equipment and training. All work with HF must be conducted in a dedicated HF-rated fume hood with appropriate safety protocols in place.

Always consult the specific Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion: A Strategic Tool for Advanced Peptide Design

This compound is more than just a protected amino acid; it is a strategic tool for the rational design of peptide therapeutics with enhanced stability and potentially novel biological activities. By understanding the underlying principles of D-amino acid incorporation and mastering the Boc-SPPS methodology, researchers can effectively utilize this reagent to push the boundaries of peptide-based drug discovery. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful synthesis and application of peptides containing D-phenylalanine, ultimately contributing to the advancement of new and more effective therapies.

References

-

Apostolopoulos, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals. Retrieved from [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

-

Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Xu, C., et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. fishersci.com [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to the Properties and Applications of Boc-D-phenylalanine N-hydroxysuccinimide Ester

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-D-phenylalanine N-hydroxysuccinimide ester (Boc-D-Phe-OSu), a critical reagent in modern synthetic chemistry. With full editorial control, this document delves into the core chemical properties, synthesis, and applications of this versatile building block. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the knowledge to effectively and reliably utilize this compound in their experimental workflows, particularly in peptide synthesis and bioconjugation. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific literature to ensure trustworthiness and reproducibility.

Introduction: The Strategic Importance of this compound

Boc-D-phenylalanine N-hydroxysuccinimide ester is a derivative of the non-proteinogenic amino acid D-phenylalanine. It features two key functional groups that impart its utility in chemical synthesis: the tert-butyloxycarbonyl (Boc) protecting group on the amine and the N-hydroxysuccinimide (NHS) ester on the carboxyl group. This strategic combination allows for the controlled and efficient formation of amide bonds, a cornerstone of peptide and medicinal chemistry.

The Boc group provides a robust yet readily cleavable protection for the alpha-amino group, preventing unwanted side reactions during coupling.[1] Its acid-labile nature allows for selective deprotection under mild conditions that typically do not affect other protecting groups.[1] The NHS ester, on the other hand, is a highly reactive "activated" ester. The N-hydroxysuccinimide is an excellent leaving group, facilitating nucleophilic attack by primary and secondary amines to form a stable amide bond.[] This reactivity makes this compound an ideal reagent for coupling D-phenylalanine onto a wide range of molecules.

The incorporation of the D-enantiomer of phenylalanine is of particular interest in drug development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and can possess unique biological activities compared to their L-counterparts.[3] This makes this compound a valuable tool for designing more potent and durable peptide-based therapeutics.

Core Properties of Boc-D-phenylalanine N-hydroxysuccinimide Ester

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. These properties dictate its handling, storage, and reactivity in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [3] |

| Molecular Weight | 362.38 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 149-153 °C | [3] |

| Optical Activity | [α]²⁰/D +21±1°, c=1% in dioxane | [3] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [3] |

Solubility: this compound is generally soluble in aprotic organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dioxane. Its solubility in aqueous solutions is limited, which is a key consideration in bioconjugation reactions.

Stability: The NHS ester moiety is susceptible to hydrolysis, particularly in the presence of moisture and at higher pH values. Therefore, it is crucial to store the reagent under anhydrous conditions and use it in dry solvents.[3] The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by acids.

Synthesis and Characterization

The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-phenylalanine, followed by the activation of the carboxyl group.

Synthesis of Boc-D-phenylalanine

The first step involves the protection of the amino group of D-phenylalanine with a tert-butyloxycarbonyl (Boc) group. A common and effective method utilizes di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Experimental Protocol: Synthesis of Boc-D-phenylalanine [4]

-

Dissolution: In a round-bottom flask, dissolve D-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-phenylalanine as a white solid.

-

-

Purification: The crude product can be purified by recrystallization from ethyl acetate/hexane.

Synthesis of Boc-D-phenylalanine N-hydroxysuccinimide Ester

The second step is the activation of the carboxylic acid of Boc-D-phenylalanine to form the NHS ester. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[5][6]

Experimental Protocol: Synthesis of Boc-D-phenylalanine N-hydroxysuccinimide Ester [5][6]

-

Dissolution: Dissolve Boc-D-phenylalanine (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of DCC: Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter off the DCU precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.[4] A suitable mobile phase for this compound is a mixture of ethyl acetate and hexane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the product. The spectra will show characteristic peaks for the Boc group, the phenylalanine side chain, and the NHS ester moiety.[4][7]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this analysis.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product with high accuracy. A reverse-phase C18 column with a water/acetonitrile gradient is typically used.[10][11]

Applications in Chemical Synthesis

The primary application of this compound is in the formation of amide bonds, particularly in peptide synthesis and the conjugation of molecules to primary amines.

Amide Bond Formation with Primary Amines

This compound readily reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond. This reaction is the basis for its use in a wide range of synthetic applications.

Experimental Protocol: Conjugation of this compound to Benzylamine [1]

-

Dissolution: Dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Addition of this compound: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: The crude product, Boc-D-Phe-benzylamide, can be purified by silica gel column chromatography.

Causality Behind Experimental Choices

-

Solvent: Anhydrous aprotic solvents like DCM and DMF are chosen to prevent the hydrolysis of the NHS ester.[12]

-

Temperature: The activation step with DCC is often performed at 0 °C to minimize side reactions, such as the formation of N-acylurea.[6] The coupling reaction with the amine is typically carried out at room temperature for a sufficient reaction rate.

-

Base: A non-nucleophilic base like DIEA is used in the conjugation reaction to deprotonate the ammonium salt of the amine without competing with the nucleophilic attack on the NHS ester.

-

pH in Aqueous Reactions: For bioconjugation in aqueous buffers, the pH is a critical parameter. A pH range of 7.5-8.5 is generally optimal, as it balances the need for a deprotonated (nucleophilic) amine with the increasing rate of NHS ester hydrolysis at higher pH.

Conclusion

Boc-D-phenylalanine N-hydroxysuccinimide ester is a highly valuable and versatile reagent for the introduction of a Boc-protected D-phenylalanine residue into a wide array of molecules. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers in peptide synthesis, medicinal chemistry, and drug development. By understanding the principles behind its synthesis and application, and by following robust experimental protocols, scientists can effectively leverage the unique attributes of this compound to advance their research and development goals.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from a Bachem technical document.[5]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.[4]

-

PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]8]

-

BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). Retrieved from a BenchChem technical note.[10]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 10, 2026, from aapptec.com.[6]

-

Poór, M., et al. (2018). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. IRIS .[1]

-

BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. Retrieved January 10, 2026, from bocsci.com.[]

-

BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Retrieved from a BenchChem technical note.[11]

-

Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.[13][14]

-

Garcés-García, M., et al. (2021). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Metabolites, 11(9), 621.[9]

-

Scheffter, M., et al. (2024). Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents. Chemistry – A European Journal.[15]

-

Reddit. (2022). Help with NHS DCC coupling reaction. r/Chempros.[16]

-

ResearchGate. (2020). EDC-NHS coupling not working?. Retrieved January 10, 2026, from researchgate.net.[12]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 10, 2026, from rsc.org.[17]

-

BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH. Retrieved from a BenchChem technical note.[7]

-

Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. RSC Advances.[14]

-

National Institutes of Health. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(1), 353.[18]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Reveal of the chiral recognition for alanine and leucine in an L- phenylalanine. Retrieved January 10, 2026, from rsc.org.[19]

-

Sigma-Aldrich. (n.d.). Boc-Phe-OSu. Retrieved January 10, 2026, from sigmaaldrich.com.

-

National Institutes of Health. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(24), 18077-18086.[20]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(21), 13426.[21]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-Boc dipeptides. Retrieved January 10, 2026, from researchgate.net.[22]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 3. This compound | 3674-18-8 [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. rsc.org [rsc.org]

- 18. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-D-Phe-OSu: Structure, Properties, and Application in Peptide Synthesis

This guide provides a comprehensive technical overview of Boc-D-Phe-OSu (Boc-D-phenylalanine N-hydroxysuccinimide ester), a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its molecular structure, chemical properties, and, most importantly, the rationale behind its application in synthetic protocols, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of this compound

In the landscape of peptide synthesis, the precise incorporation of unnatural amino acids is a cornerstone for developing novel therapeutics with enhanced stability, potency, and bioavailability. This compound is an invaluable building block for introducing the D-enantiomer of phenylalanine into a peptide sequence.[1] The "D" configuration provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs.

This reagent is strategically designed with two key functional components:

-

The Boc (tert-butyloxycarbonyl) protecting group: This acid-labile group safeguards the α-amino functionality of D-phenylalanine, preventing unwanted side reactions during the coupling process.[2][3]

-

The N-hydroxysuccinimide (OSu) ester: This moiety "activates" the carboxylic acid, rendering it highly susceptible to nucleophilic attack by a primary amine, thereby facilitating efficient peptide bond formation.[4]

This combination of a stable, yet easily removable, protecting group and a highly reactive ester makes this compound a preferred choice for solution-phase and solid-phase peptide synthesis (SPPS).[2][5]

Molecular Structure and Chemical Identity

A thorough understanding of the molecule's structure is fundamental to its application.

Chemical Formula and Molecular Weight

Structural Representation

The two-dimensional structure of this compound reveals the spatial arrangement of the Boc group, the D-phenylalanine core, and the OSu ester.

Caption: 2D structure of this compound.

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring reproducible experimental results.

| Property | Value | Source(s) |

| CAS Number | 3674-18-8 | [1][6][7][8] |

| Appearance | White to off-white solid/powder | [1][7][8] |

| Melting Point | 149-153 °C | [6][7][8] |

| Optical Activity | [α]20/D +21±1°, c = 1% in dioxane | [6][7][8] |

| Storage Temperature | -20°C, sealed in a dry environment | [6][7][8] |

Expert Insight: The N-hydroxysuccinimide ester is susceptible to hydrolysis. It is imperative to store this compound under desiccated conditions and to use anhydrous solvents during reactions to prevent premature degradation of the activating group, which would result in the formation of the unreactive Boc-D-phenylalanine carboxylic acid.

The Chemistry in Action: Mechanism of Amide Bond Formation

The utility of this compound lies in the high reactivity of the OSu ester towards primary amines. The N-hydroxysuccinimide is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction that forms the desired amide (peptide) bond.

Caption: Mechanism of amide bond formation.

The Competing Reaction: Hydrolysis

A critical consideration in experimental design is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[10][11] Hydrolysis of the OSu ester leads to the formation of the unreactive carboxylic acid and regenerates N-hydroxysuccinimide, effectively terminating the coupling reaction for that molecule.

Trustworthiness Pillar: To mitigate hydrolysis, reactions are typically performed in anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM). While aqueous buffers can be used, the pH must be carefully controlled (typically pH 7-9), and the reaction kinetics must be considered, as hydrolysis rates can be significant.[10][11] For sensitive or slow coupling reactions, minimizing water content is paramount.

Experimental Protocol: Coupling of this compound to a Primary Amine

This protocol provides a generalized procedure for the solution-phase coupling of this compound. It should be adapted based on the specific amine substrate and reaction scale.

Materials:

-

This compound

-

Amine substrate (e.g., an amino acid ester hydrochloride)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Amine:

-

Dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.

-

If the amine is a hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize the salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Causality: The free amine is the active nucleophile. Failure to neutralize the salt will prevent the reaction from proceeding. DIPEA is a sterically hindered base and will not compete as a nucleophile.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the stirring amine solution under an inert atmosphere.

-

Causality: A slight excess of the activated amino acid ensures the complete consumption of the potentially more valuable amine substrate. An inert atmosphere prevents the introduction of atmospheric moisture.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

-

Self-Validation: Regular monitoring confirms the reaction is proceeding as expected and prevents unnecessary degradation or side reactions from prolonged reaction times.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and the NHS byproduct, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography or recrystallization as needed.

-

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of D-phenylalanine in peptide synthesis. Its design, leveraging the stability of the Boc group and the reactivity of the OSu ester, provides a reliable method for forming peptide bonds. A comprehensive understanding of its structure, properties, and the kinetics of its coupling and hydrolysis reactions is essential for its successful application. By following validated protocols and understanding the chemical principles at play, researchers can confidently utilize this building block to advance the frontiers of drug discovery and materials science.

References

-

Makin, A. W., & Windle, A. H. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 12891–12900. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 10, 2026, from [Link]

-

Anfinsen, C. B., Ontjes, D., & Ohno, M. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences of the United States of America, 58(5), 1806–1811. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. Boc-Phe-OSu ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boc- D -Phe-OSu = 96.0 C/N calc. based on dry substance 3674-18-8 [sigmaaldrich.com]

- 7. 3674-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 3674-18-8 [chemicalbook.com]

- 9. This compound ≥96.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profile of Boc-D-Phe-OSu

Introduction

N-(tert-Butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Boc-D-Phe-OSu) is a critical reagent in the field of peptide synthesis and bioconjugation. As a derivative of the D-enantiomer of phenylalanine, it offers a strategic advantage in the design of peptides with enhanced stability against enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the amine terminus under a wide range of reaction conditions, while the N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the formation of stable amide bonds with primary amines.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to ensure the successful design and execution of synthetic protocols, leading to high-purity products and reproducible results. This document delves into the practical aspects of handling this reagent, offering field-proven insights and detailed experimental methodologies to empower the scientific community in their research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (R)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | N/A |

| Synonyms | Boc-D-phenylalanine N-hydroxysuccinimide ester | [1] |

| CAS Number | 3674-18-8 | [1] |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [1] |

| Molecular Weight | 362.38 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 149-153 °C | |

| Storage Temperature | -20°C |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions. Due to its relatively nonpolar nature, stemming from the phenyl and tert-butyl groups, this compound exhibits limited solubility in aqueous solutions but is readily soluble in many common organic solvents.

Qualitative Solubility

Based on empirical observations and the known properties of similar compounds, the qualitative solubility of this compound in various solvents is summarized below. It is important to note that for quantitative applications, experimental determination of solubility in the specific solvent system and at the desired temperature is crucial.

| Solvent | Qualitative Solubility | Rationale |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent widely used in peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in chromatography and as a reaction medium. |

| Tetrahydrofuran (THF) | Soluble | A less polar ether solvent. |

| Dichloromethane (DCM) | Soluble | A nonpolar solvent suitable for many organic reactions. |

| Ethyl Acetate (EtOAc) | Moderately Soluble | A moderately polar solvent. |

| Water | Sparingly Soluble/Insoluble | The hydrophobic nature of the molecule limits its solubility in aqueous media. |

| Dioxane | Soluble | As evidenced by its use as a solvent for optical activity measurements. |

Illustrative Quantitative Solubility Data

| Solvent | Illustrative Solubility (mg/mL) at 25°C |

| Dimethylformamide (DMF) | > 100 |

| Dimethyl sulfoxide (DMSO) | > 100 |

| Acetonitrile (ACN) | ~ 50 |

| Dichloromethane (DCM) | ~ 75 |

| Ethyl Acetate (EtOAc) | ~ 20 |

Experimental Protocol for Solubility Determination

This protocol provides a reliable method for determining the solubility of this compound in a given solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical factor influencing its shelf-life and its efficacy in chemical reactions. The primary degradation pathway for N-hydroxysuccinimide esters is hydrolysis, which is significantly influenced by pH, temperature, and the presence of nucleophiles.

Hydrolysis: The Primary Degradation Pathway

In the presence of water or other nucleophiles, the OSu ester of this compound is susceptible to hydrolysis, which cleaves the ester bond to yield Boc-D-phenylalanine and N-hydroxysuccinimide. This reaction is irreversible and renders the reagent inactive for its intended purpose of amide bond formation.

Caption: Hydrolysis of this compound.

The rate of hydrolysis is highly dependent on the pH of the solution. Under acidic conditions, the ester is relatively stable. However, as the pH increases, the rate of hydrolysis accelerates significantly due to the increased concentration of the more nucleophilic hydroxide ions.

Illustrative Stability Data

The following table provides an illustrative stability profile of a typical NHS ester in aqueous solutions at 25°C. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

| pH | Illustrative Half-life (t₁/₂) |

| 4.0 | Several days |

| 6.0 | Several hours |

| 7.0 | ~ 1 hour |

| 8.0 | ~ 10-20 minutes |

| 9.0 | < 5 minutes |

Temperature Effects: The rate of hydrolysis also increases with temperature, following the principles of chemical kinetics. For every 10°C increase in temperature, the rate of hydrolysis can be expected to approximately double.

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store at -20°C in a tightly sealed container to protect from moisture.

-

Handling: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

-

Solution Preparation: Prepare solutions of this compound in anhydrous solvents immediately before use. Avoid prolonged storage of solutions, especially in protic or unpurified solvents.

Experimental Protocol for Stability Assessment

This protocol outlines a method for assessing the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is an invaluable reagent for the synthesis of D-amino acid-containing peptides. A comprehensive understanding of its solubility and stability is essential for its effective and efficient use. This guide has provided a detailed overview of these critical properties, including practical protocols for their determination. By adhering to the principles and methodologies outlined herein, researchers can optimize their synthetic strategies, ensure the quality and purity of their products, and advance their scientific objectives.

References

-

Chemical Communications (RSC Publishing). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Available from: [Link]

-

ResearchGate. Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Available from: [Link]

-

MDPI. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K.... Available from: [Link]

-

ResearchGate. Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Available from: [Link]

-

RSC Publishing. Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Available from: [Link]

-

PubMed. 1H NMR Study of Degradation Mechanisms of Oxacephem Derivatives With Various 3'-substituents in Alkaline Solution. Available from: [Link]

-

PMC - NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: [Link]

-

ResearchGate. NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. Available from: [Link]

-

RayBiotech. Boc-Phe-Osu. Available from: [Link]

Sources

An In-depth Technical Guide to N-Boc-D-phenylalanine N-succinimidyl ester: Nomenclature, Properties, and Applications

This guide provides a comprehensive overview of N-Boc-D-phenylalanine N-succinimidyl ester, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its various synonyms, chemical properties, and its pivotal role in modern biochemical and pharmaceutical research, grounded in established scientific principles and methodologies.

Introduction: The Versatility of an Activated Amino Acid

N-Boc-D-phenylalanine N-succinimidyl ester is an amine-reactive building block widely utilized in peptide synthesis and bioconjugation.[1] It consists of the D-isomer of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-succinimidyl (NHS) ester. This dual functionality makes it a highly efficient reagent for creating stable amide bonds with primary amines on proteins, peptides, and other biomolecules. The Boc protecting group offers stability and can be readily removed under specific acidic conditions, allowing for sequential peptide chain elongation, a cornerstone of solid-phase peptide synthesis.[1]

Unambiguous Identification: A Comprehensive List of Synonyms

Precise communication in science is paramount. N-Boc-D-phenylalanine N-succinimidyl ester is known by several names across different suppliers and publications. Understanding these synonyms is crucial for accurate literature searches and procurement.

| Synonym Category | Name |

| Common Abbreviation | Boc-D-Phe-OSu |

| Systematic Name | N-alpha-(tert-Butoxycarbonyl)-D-phenylalanine N-succinimidyl ester[2] |

| Alternative Names | Boc-D-phenylalanine N-hydroxysuccinimide ester[1][3] |

| N-tert-Butoxycarbonyl-D-phenylalanine N-succinimidyl ester | |

| Boc-D-phenylalanine succinimidyl ester | |

| N-ALPHA-T-BOC-D-PHENYLALANINE N-HYDROXYSUCCINIMIDE ESTER[2] | |

| CAS Registry Number | 3674-18-8[1][3][4] |

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| Molecular Formula | C18H22N2O6 | [1][2][3] |

| Molecular Weight | 362.38 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][2][5] |

| Melting Point | 147-154 °C | [1] |

| Optical Rotation | [α]20/D +21±1°, c=1% in dioxane | [2][3] |

| Storage Temperature | −20°C to 8°C | [2][3][6] |

The Chemistry of Amide Bond Formation: Mechanism of Action

The utility of this compound lies in the reactivity of the N-succinimidyl ester. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by a primary amine (e.g., the N-terminus of a peptide or the side chain of a lysine residue). This reaction, typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction mechanism of this compound with a primary amine.

Key Applications in Scientific Research

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Peptide Synthesis: It serves as a fundamental building block in both solid-phase and solution-phase peptide synthesis for the introduction of a D-phenylalanine residue.[1] This is particularly important in designing peptides with increased resistance to enzymatic degradation.

-

Drug Development: This compound is crucial for creating peptidomimetics and peptide-based drugs.[1] The D-amino acid can alter the pharmacological properties of a peptide, such as its binding affinity or in vivo stability.

-

Bioconjugation: this compound is used to attach the Boc-D-phenylalanine moiety to proteins, antibodies, or other biomolecules.[1] This can be a step in creating antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

-

Neuroscience Research: It is utilized in studies involving neurotransmitter function and receptor interactions.[1]

Experimental Protocol: A General Guideline for Amine Coupling

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines. Optimization is often necessary for specific applications.

Materials:

-

This compound

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. Causality Insight: NHS esters are susceptible to hydrolysis, so fresh preparation is critical for high reaction efficiency.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the NHS ester (typically 5- to 20-fold) is used. Expertise Insight: The optimal molar ratio depends on the number of accessible amines on the protein and the desired degree of labeling. A titration experiment is recommended for new systems.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer (e.g., to a final concentration of 50 mM Tris-HCl). This will consume any unreacted this compound.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Caption: A typical workflow for protein conjugation with this compound.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3674-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound ≥96.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 3674-18-8 [chemicalbook.com]

- 5. 3392-05-0 | CAS DataBase [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Introduction: Unpacking a Versatile Chemical Tool

N-α-(tert-Butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Phe-OSu, is a specialized chemical reagent of significant utility in modern biochemistry and drug discovery. It is a trifunctional molecule, where each component—the Boc protecting group, the D-phenylalanine core, and the N-hydroxysuccinimide ester—imparts a distinct and powerful capability.

-

Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amino function, preventing its participation in unwanted side reactions. Its removal under mild acidic conditions allows for sequential chemical modifications.[1][2]

-

D-Phenylalanine (D-Phe): The non-natural D-enantiomer of the amino acid phenylalanine. Its incorporation into peptides or bioconjugates is a key strategy for conferring proteolytic resistance, as endogenous proteases are stereospecific for L-amino acids.[3][4]

-

OSu (N-hydroxysuccinimide) Ester: A highly efficient activating group for the carboxylic acid. It reacts readily and specifically with primary amines (such as the ε-amino group of lysine residues or the N-terminus of proteins) to form stable, covalent amide bonds.[5][6]

This guide provides an in-depth exploration of the core applications of this compound, moving from its fundamental chemical properties to its practical implementation in the synthesis of stabilized peptides, targeted bioconjugation, and the rational design of enzyme inhibitors.

Section 1: Core Chemical Principles and Properties

A thorough understanding of the physicochemical properties of this compound is foundational to its successful application. The molecule's stability, reactivity, and solubility dictate the optimal conditions for its use in complex biological systems.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [7] |

| Molecular Weight | 362.38 g/mol | [7][8] |

| Appearance | White to off-white solid/powder | [9] |

| Purity | Typically ≥98% (HPLC) | [8][10] |

| Melting Point | ~150-152 °C | |

| Storage Conditions | -20°C, desiccated | [8] |

| Solubility | Soluble in DMF, DMSO, Dioxane | [11] |

| CAS Number | 3674-18-8 | [12] |

The Chemistry of Action: A Mechanistic Overview

The utility of this compound is rooted in the distinct reactivity of its functional groups.

-

Amine Protection (Boc): The Boc group is stable to most basic and nucleophilic conditions, providing robust protection during the amine-coupling step.[1] It is readily cleaved using moderate to strong acids, such as trifluoroacetic acid (TFA), which protonates the tert-butyl group, leading to its departure as isobutylene and carbon dioxide, liberating the primary amine.[2] This orthogonality is central to multi-step synthetic strategies.

-

Amine Coupling (OSu Ester): The reaction with a primary amine is a nucleophilic acyl substitution. The deprotonated amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester. This forms a tetrahedral intermediate which subsequently collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a new, highly stable amide bond.[11] This reaction is pH-dependent; it proceeds most efficiently at a pH between 7.2 and 8.5, where a sufficient population of the amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of the OSu ester itself.[11]

Section 2: Application in the Synthesis of Protease-Resistant Peptides

A primary challenge in the development of peptide-based therapeutics is their rapid degradation in vivo by proteases. Incorporating non-natural D-amino acids is a field-proven strategy to overcome this limitation. This compound serves as an excellent reagent for introducing a D-phenylalanine residue, particularly in solution-phase synthesis or for modifying existing peptide chains.

Experimental Protocol 1: Solution-Phase Synthesis of a Boc-D-Phe-L-Ala Dipeptide

This protocol details the coupling of this compound to an L-alanine methyl ester.

Methodology:

-

Reactant Preparation:

-

Dissolve L-Alanine methyl ester hydrochloride (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution to neutralize the hydrochloride salt and act as a base catalyst. Stir for 10 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

-

-

Coupling Reaction:

-

Slowly add the this compound solution to the stirring L-alanine methyl ester solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude dipeptide ester using flash column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product, Boc-D-Phe-L-Ala-OMe, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Visualization: Dipeptide Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of a protease-resistant dipeptide.

Section 3: Application in Bioconjugation and Protein Modification

This compound is a powerful tool for covalently modifying proteins and other biomolecules. This modification can be used to introduce a hydrophobic and enzymatically stable D-amino acid, which can alter the protein's physicochemical properties, serve as a linker attachment point, or act as a pharmacophore itself. The primary targets on a protein are the side-chain amines of lysine residues.

Experimental Protocol 2: Covalent Labeling of a Model Protein (e.g., Bovine Serum Albumin)

This protocol provides a general method for attaching the Boc-D-Phe moiety to a protein.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10)

Methodology:

-

Protein Preparation:

-

Prepare a 5 mg/mL solution of BSA in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Reagent Preparation:

-

Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 10-fold molar excess of the this compound stock solution to the BSA solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature with gentle agitation.

-

-

Reaction Quenching:

-

Add the quenching solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions.

-

-

Analysis and Characterization:

-

Determine the protein concentration using a standard assay (e.g., BCA).

-

Characterize the Degree of Labeling (DoL) using MALDI-TOF Mass Spectrometry by comparing the mass of the labeled protein to the unlabeled control.

-

Visualization: Protein Labeling Reaction Mechanism

Caption: Reaction of this compound with a protein's primary amine.

Section 4: Advanced Application in the Design of Enzyme Inhibitors

Phenylalanine derivatives are frequently incorporated into the design of inhibitors for various enzyme classes, especially proteases, where they can mimic natural substrates and interact with hydrophobic binding pockets.[13][14] this compound can be used as a reactive building block to attach the D-phenylalanine moiety to a larger scaffold or another pharmacophore, enabling a modular approach to inhibitor synthesis. The D-configuration can enhance binding affinity and provides metabolic stability.

Conceptual Workflow: Scaffold-Based Inhibitor Synthesis

This workflow outlines a strategy where a known molecular scaffold containing a primary amine linker is functionalized with this compound to explore structure-activity relationships (SAR).

-

Scaffold Synthesis: Synthesize or procure a core molecular scaffold that contains a reactive primary amine, often at the end of an alkyl linker. This scaffold is designed to interact with other regions of the enzyme's active site.

-

Conjugation: React the amine-containing scaffold with this compound using the principles of amine coupling described in Section 2. This covalently attaches the Boc-D-Phe group.

-

Deprotection (Optional): The Boc group can be removed with TFA if a free N-terminus on the D-Phe residue is desired for further modification or for interaction with the enzyme.

-